(R)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole
Description
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Properties
IUPAC Name |
(4R)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-6-12(7-3-1)14-11-19-17(18-14)16-10-13-8-4-5-9-15(13)20-16/h4-5,8-10,12,14H,1-3,6-7,11H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMKRZALCNPMMD-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2COC(=N2)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (4S)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole
- Molecular Formula : C17H19NOS
- Molecular Weight : 285.4039 g/mol
- CAS Number : 2828438-77-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring may facilitate binding to biological macromolecules, influencing various biochemical pathways.
Biological Activity Overview
Research has indicated that derivatives of 4,5-dihydrooxazole compounds exhibit a range of biological activities:
- Antifungal Activity :
- Metabolic Stability :
- CYP Enzyme Interaction :
Study on Antifungal Derivatives
In a recent study involving the synthesis of several 4,5-dihydrooxazole derivatives, compounds A30-A34 were evaluated for their antifungal activity. The results highlighted that:
- MIC Values :
- Against Candida albicans: 0.03 - 0.5 μg/mL
- Against Cryptococcus neoformans: 0.25 - 1 μg/mL
- Against Aspergillus fumigatus: 0.25 - 2 μg/mL
This study underscores the potential of these compounds as antifungal agents .
Pharmacokinetic Evaluation in Animal Models
Pharmacokinetic studies conducted on compound A31 in SD rats revealed promising absorption and distribution characteristics, making it a candidate for further development in antifungal therapies .
Data Summary Table
| Property | Value/Description |
|---|---|
| IUPAC Name | (4S)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole |
| Molecular Formula | C17H19NOS |
| Molecular Weight | 285.4039 g/mol |
| CAS Number | 2828438-77-1 |
| Antifungal MIC (C. albicans) | 0.03 - 0.5 μg/mL |
| Antifungal MIC (C. neoformans) | 0.25 - 1 μg/mL |
| Antifungal MIC (A. fumigatus) | 0.25 - 2 μg/mL |
| Metabolic Half-life | >60 minutes in human liver microsomes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
